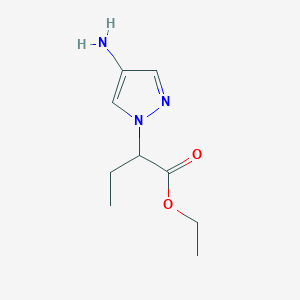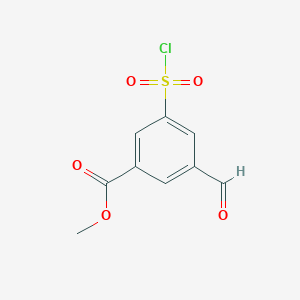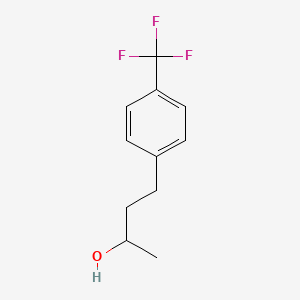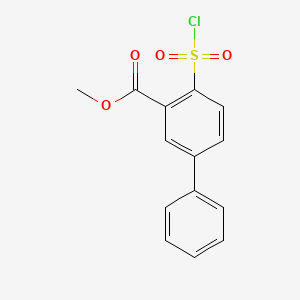
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate is an organic compound with the molecular formula C14H11ClO4S. It is a derivative of benzoic acid and contains a chlorosulfonyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate typically involves the chlorosulfonylation of methyl 5-phenylbenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The process involves the following steps:
Chlorosulfonylation: Methyl 5-phenylbenzoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Chlorocarbons, acetonitrile, and ethers are used as solvents to facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of pigments and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparaison Avec Des Composés Similaires
Methyl 2-(chlorosulfonyl)-5-phenylbenzoate can be compared with other similar compounds such as:
Chlorosulfonyl isocyanate: Both compounds contain a chlorosulfonyl group, but chlorosulfonyl isocyanate has an isocyanate group instead of a benzoate ester.
6-Chlorosulfonylbenzoxazolin-2-one: This compound also contains a chlorosulfonyl group but is based on a benzoxazolinone structure.
Uniqueness
This compound is unique due to its specific structure, which combines a benzoate ester with a chlorosulfonyl group. This combination provides distinct reactivity and applications compared to other chlorosulfonyl-containing compounds .
Propriétés
Formule moléculaire |
C14H11ClO4S |
|---|---|
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
methyl 2-chlorosulfonyl-5-phenylbenzoate |
InChI |
InChI=1S/C14H11ClO4S/c1-19-14(16)12-9-11(10-5-3-2-4-6-10)7-8-13(12)20(15,17)18/h2-9H,1H3 |
Clé InChI |
DMNRHWMALSVROK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


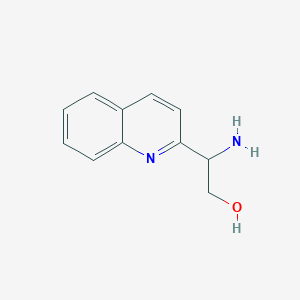

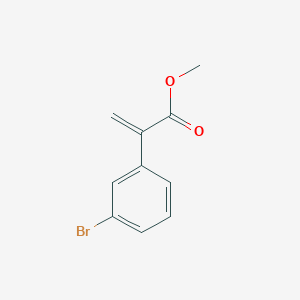
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
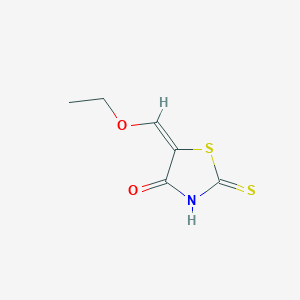
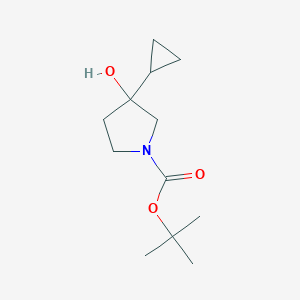
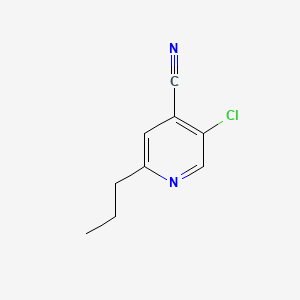
amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
